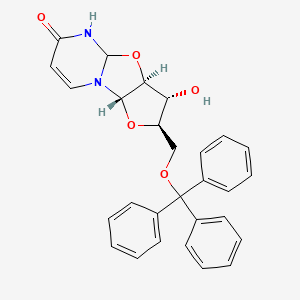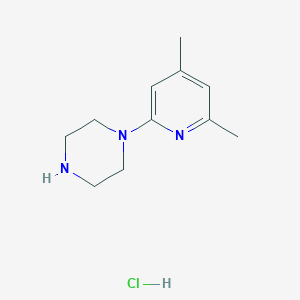
Bis-(dodecylphenyl)hydrogen dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(dodecylphenyl)hydrogen dithiophosphate: is a chemical compound with the molecular formula C36H59O2PS2 . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically a colorless or pale yellow liquid with a strong sulfurous odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis-(dodecylphenyl)hydrogen dithiophosphate involves the reaction of dodecylphenol with phosphorus pentasulfide. The reaction is typically carried out in an organic solvent such as petroleum ether or benzene. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Bis-(dodecylphenyl)hydrogen dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which have unique properties and applications .
Aplicaciones Científicas De Investigación
Bis-(dodecylphenyl)hydrogen dithiophosphate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of bis-(dodecylphenyl)hydrogen dithiophosphate involves its interaction with molecular targets and pathways. The compound exerts its effects by forming a protective film on surfaces, reducing friction and wear. It also interacts with biological membranes, leading to its antimicrobial and antifungal activities.
Comparación Con Compuestos Similares
- Bis-(octylphenyl)hydrogen dithiophosphate
- Bis-(nonylphenyl)hydrogen dithiophosphate
- Bis-(decylphenyl)hydrogen dithiophosphate
Comparison: Bis-(dodecylphenyl)hydrogen dithiophosphate is unique due to its longer alkyl chain, which enhances its solubility in organic solvents and improves its anti-wear and anti-corrosion properties compared to similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and chemical reactivity make it an essential component in many industrial and scientific applications.
Propiedades
Fórmula molecular |
C36H59O2PS2 |
|---|---|
Peso molecular |
619.0 g/mol |
Nombre IUPAC |
(2-dodecylphenoxy)-(2-dodecylphenyl)sulfanyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-27-33-28-23-25-31-35(33)38-39(37,40)41-36-32-26-24-30-34(36)29-22-20-18-16-14-12-10-8-6-4-2/h23-26,28,30-32H,3-22,27,29H2,1-2H3,(H,37,40) |
Clave InChI |
WGGYDIMHXVIDHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1OP(=S)(O)SC2=CC=CC=C2CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


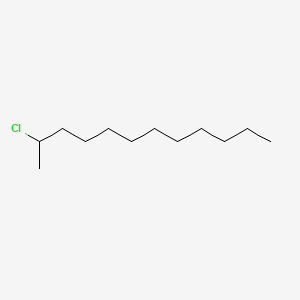

![[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B13826477.png)
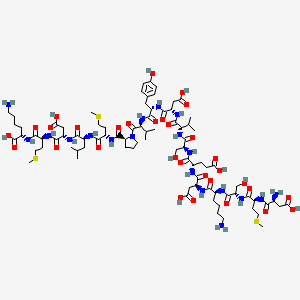
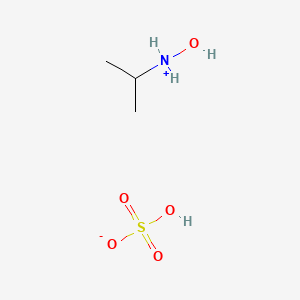
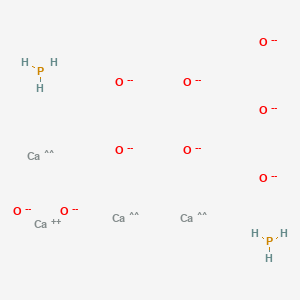
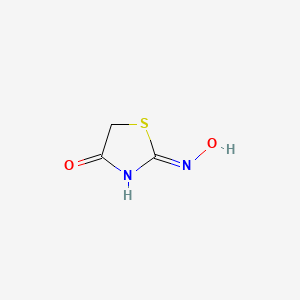
![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)
![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
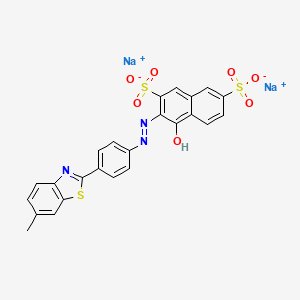
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
